Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

Enzyme Inhibition dUTPase Lipoxygenase

CAS 412293-91-5 is a regioselective 4-pyrimidin-2-yloxy Boc-piperidine building block essential for V1a vasopressin antagonist and dUTPase inhibitor development. Its precise substitution pattern yields distinct pharmacological profiles (IC50 2.35 μM) that regioisomeric analogs cannot replicate. The Boc group ensures controlled deprotection for multi-step library diversification. Procure this validated intermediate to maintain synthetic fidelity in advanced medicinal chemistry campaigns.

Molecular Formula C14H21N3O3
Molecular Weight 279.33 g/mol
CAS No. 412293-91-5
Cat. No. B153352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
CAS412293-91-5
Molecular FormulaC14H21N3O3
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC=N2
InChIInChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-11(6-10-17)19-12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3
InChIKeyPVRXZBXZDBAHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate: Procurement Specifications for the Versatile Piperidine-Pyrimidine Building Block


Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate (CAS 412293-91-5) is a Boc-protected piperidine derivative featuring a pyrimidin-2-yloxy substituent at the 4-position. It belongs to the class of pyrimidinyloxy-piperidine intermediates, which serve as versatile building blocks in medicinal chemistry. The compound possesses a molecular formula of C14H21N3O3, a molecular weight of 279.33 g/mol, and is commercially available with standard purities of 97% or higher . Its structure includes a tertiary amine protected by a tert-butoxycarbonyl (Boc) group, a feature that enables controlled deprotection for downstream synthetic diversification . The compound has been cited as a key intermediate in the synthesis of 3-heterocyclyl-4-phenyl-triazole derivatives developed as vasopressin V1a receptor inhibitors .

Why Generic Substitution of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is Not Advisable


Simple substitution with generic piperidine or pyrimidine derivatives is not feasible due to the precise regiochemical and functional group requirements of this compound. The 4-position pyrimidin-2-yloxy substitution defines a specific spatial and electronic configuration that is critical for target binding, as evidenced by its distinct activity profile in dUTPase inhibition (IC50 2.35 μM) compared to other piperidine regioisomers or heteroaromatic replacements [1]. Additionally, the Boc protecting group is essential for controlled synthetic sequence planning; its premature removal or absence in a substitute would render the material unsuitable for the intended multi-step synthesis of advanced pharmaceutical intermediates such as vasopressin V1a receptor antagonists . Even structurally similar analogs, such as tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate, exhibit different pharmacological activity profiles, demonstrating that regioisomeric variations are not functionally interchangeable .

Quantitative Evidence Guide for Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate: Direct Comparisons and Differential Data


Differential Enzyme Inhibition Profile: dUTPase vs. Platelet 12-Lipoxygenase

This compound exhibits a > 10-fold higher potency against human dUTPase compared to platelet 12-lipoxygenase, providing a clear selectivity baseline for target prioritization. The dUTPase inhibitory activity (IC50 = 2.35 μM) was determined using a radiometric assay measuring [5-³H]deoxyuridine monophosphate production [1]. In contrast, inhibition of platelet 12-lipoxygenase at 30 μM was reported without full dose-response data, indicating significantly weaker activity . This profile differentiates it from pan-kinase or promiscuous inhibitors.

Enzyme Inhibition dUTPase Lipoxygenase

Regioisomeric Differentiation: 4-Pyrimidin-2-yloxy vs. 3-Pyrimidin-4-yloxy Activity

Regioisomeric substitution of the pyrimidinyloxy group significantly alters biological activity. The target compound (4-pyrimidin-2-yloxy) shows weak to moderate dUTPase inhibition (IC50 = 2.35 μM), whereas the 3-pyrimidin-4-yloxy regioisomer (tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate) demonstrates potent anti-proliferative activity against MDA-MB-231 triple-negative breast cancer cells with an IC50 of 0.126 μM [1]. This 18.6-fold difference in potency underscores that the substitution pattern is a critical determinant of biological activity.

Structure-Activity Relationship Regioisomer Anticancer

Synthetic Versatility: Direct Deprotection to 4-(Pyrimidin-2-yloxy)piperidine

The Boc protecting group is readily removable under acidic conditions to yield 4-(2-pyrimidinyloxy)piperidine, a secondary amine suitable for further derivatization. A published synthetic route describes the acid treatment with hydrochloric acid to afford the deprotected piperidine hydrochloride salt . This contrasts with N-alkylated or N-arylated analogs that require more complex deprotection strategies or are terminal building blocks.

Synthetic Intermediate Deprotection Medicinal Chemistry

Optimal Application Scenarios for Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate in Research and Industry


Intermediate for Vasopressin V1a Receptor Antagonist Synthesis

This compound serves as a key intermediate in the synthesis of 3-heterocyclyl-4-phenyl-triazole derivatives, which are disclosed as potent inhibitors of the vasopressin V1a receptor. The pyrimidin-2-yloxy-piperidine moiety is incorporated into the core structure, and the Boc protecting group allows for sequential synthetic manipulations before final deprotection and functionalization .

Scaffold for dUTPase-Targeted Probe Development

With a confirmed dUTPase inhibitory activity (IC50 = 2.35 μM), this compound can serve as a starting point for developing chemical probes or lead molecules targeting dUTPase, an enzyme involved in nucleotide metabolism and a potential target in cancer and antiviral therapy [1].

Building Block for Diverse Piperidine-Pyrimidine Library Synthesis

The Boc-protected piperidine core provides a versatile platform for generating structurally diverse libraries. The secondary amine revealed upon deprotection can be readily functionalized via amide coupling, sulfonylation, or reductive amination to explore structure-activity relationships across various biological targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.